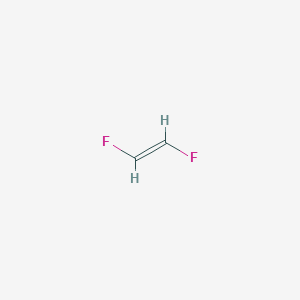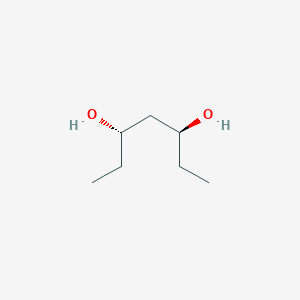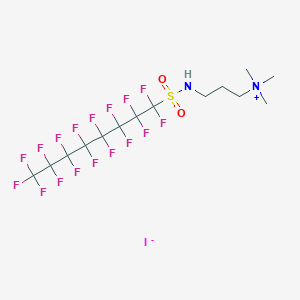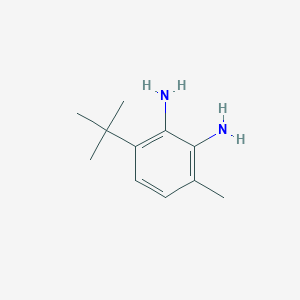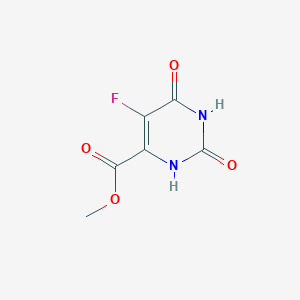
gamma-Methylene-gamma-butyrolactone
Overview
Description
Gamma-Methylene-gamma-butyrolactone is a compound with the molecular formula C5H6O2 . It is also known by other names such as 5-methylideneoxolan-2-one and 5-methylenedihydrofuran-2 (3H)-one . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .
Synthesis Analysis
The synthesis of gamma-Methylene-gamma-butyrolactone has been achieved through various methods. One approach involves the use of dual-initiating and living frustrated Lewis pairs, which promote the living polymerization of MMBL . Another method involves the irreversible ring-opening polymerization (IROP) of biomass-derived five-membered thionolactones .Molecular Structure Analysis
The molecular structure of gamma-Methylene-gamma-butyrolactone consists of a five-membered ring with four carbon atoms and one oxygen atom . The IUPAC name for this compound is 5-methylideneoxolan-2-one .Chemical Reactions Analysis
The chemical reactions involving gamma-Methylene-gamma-butyrolactone are quite diverse. For instance, it has been used in the synthesis of biobased thermoplastic elastomers . It has also been involved in pH-dependent reversible lactonization reactions .Physical And Chemical Properties Analysis
Gamma-Methylene-gamma-butyrolactone has a molecular weight of 98.10 g/mol . It is a liquid at 20 degrees Celsius . Its flash point is 77 °C and it has a specific gravity of 1.11 .Scientific Research Applications
Pharmacology: AKT Inhibitory and Cytotoxic Activities
This compound has been found to exhibit strong AKT inhibitory activities, which are important for targeting certain types of cancer cells. It also shows cytotoxic activities, indicating potential use in cancer treatment .
Antifungal Agents
The alpha-methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products. Synthetic analogues of this compound have been evaluated as potent antifungal agents .
Agricultural Fungicides
In agriculture, derivatives containing alpha-methylene-gamma-butyrolactone moieties have been synthesized and tested for their fungicidal activities against various plant pathogens .
Polymer Synthesis
This compound is used in the synthesis of polymers. Biomass-derived monomers based on the five-membered gamma-butyrolactone ring are considered suitable candidates to replace fossil-origin sources in the production of functional polymers .
Renewable Materials
Gamma-Methylene-gamma-butyrolactone-based compounds have received attention due to their high reactivity and enhanced performance in renewable material applications .
Solvent Applications
It is also used as a pharmacological agent and solvent due to its properties as a hygroscopic, colorless, water-miscible liquid with a weak characteristic odor .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBVNDLLGPEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142924 | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Methylene-gamma-butyrolactone | |
CAS RN |
10008-73-8 | |
| Record name | Dihydro-5-methylene-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes γ-Methylene-γ-butyrolactone interesting for photoresist materials?
A1: γ-Methylene-γ-butyrolactone (α-MBL) and its derivatives exhibit favorable properties for photoresist applications. [] These include:
- Good radical reactivity: α-MBL derivatives readily react with methacrylates and maleic anhydride, enabling the creation of polymers suitable for photoresist formulations. []
- Dissolution contrast: By incorporating methacrylate derivatives with acid-labile protecting groups, a difference in solubility between exposed and unexposed areas is achieved, crucial for pattern formation. []
- High resolution: Photoresists based on α-MBL derivatives have demonstrated impressive resolution capabilities, resolving features as small as 120nm with conventional illumination and even smaller features (100nm) with advanced illumination techniques. []
- Etch resistance: These novel resists show etch resistance comparable to existing acetal-based KrF resists, highlighting their potential for practical applications in microfabrication. []
- Post-exposure delay stability: α-MBL based resists exhibit good stability after exposure, with a delay tolerance exceeding one hour, simplifying processing and enhancing their practical value. []
Q2: Can γ-Methylene-γ-butyrolactone be used to synthesize complex molecules?
A2: Yes, γ-Methylene-γ-butyrolactone serves as a valuable building block in organic synthesis. For instance, it can undergo intramolecular cationic aromatic cyclisation to yield a tetrahydronapthalene spirofuranone. [] Additionally, it acts as a key intermediate in the synthesis of natural products like deoxyobtusilactone and deoxyisoobtusilactone. []
Q3: Are there efficient synthetic routes to access γ-Methylene-γ-butyrolactone and its derivatives?
A3: Yes, several efficient synthetic methods have been developed. One approach involves a palladium-catalyzed reaction of aryl iodines with 5-substituted-4-pentynoic acids to produce δ,δ-disubstituted-γ-methylene-γ-butyrolactones. [] Another method utilizes a palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids, yielding (E)-.δ.-vinyl/aryl-.γ.-methylene-.γ.-butyrolactones regio- and stereoselectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



